Piroctone olamine
Overview
Description
Piroctone olamine, also known as piroctone ethanolamine, is a compound widely used in the treatment of fungal infections. It is the ethanolamine salt of the hydroxamic acid derivative piroctone. First synthesized in 1979 by Schwarzkopf-Henkel in Germany, this compound is commonly found in anti-dandruff shampoos as a replacement for zinc pyrithione, which was banned in the EU due to environmental toxicity concerns .
Mechanism of Action
Target of Action
Piroctone olamine, also known as piroctone ethanolamine, is primarily targeted towards various Gram-positive and Gram-negative bacteria, yeasts, molds, and fungi . Among these, it is particularly known for reducing the proliferation of Pityrosporum ovale (Malassezia furfur) , a unicellular fungus primarily responsible for dandruff production .
Mode of Action
This compound works by penetrating the fungal cell wall and leading to the formation of molecular complexes with iron . This interaction results in the inhibition of fungal energy metabolism . It is structurally similar to ciclopirox and pyrithione, containing a substituted pyridine (pyridinone) group which inhibits ergosterol synthesis .
Biochemical Pathways
It is known that the compound’s interaction with iron disrupts the energy metabolism of the fungus, leading to its death . The inhibition of ergosterol synthesis, a crucial component of the fungal cell wall, is also a significant aspect of its antifungal action .
Pharmacokinetics
It is known that the compound is used in combination with other substances as part of shampoo formulations .
Result of Action
The primary result of this compound’s action is the reduction of dandruff and the provision of hair conditioning advantages . It is also known for its anti-inflammatory, antibacterial, and antifungal properties . Some studies have shown this active ingredient’s ability to promote hair growth, making it ideal for individuals prone to alopecia .
Action Environment
This compound is sensitive to UV light and can decompose depending on the degree of irradiation . It should be stored in its original container at room temperature, protected from moisture and light . It is often used in anti-dandruff shampoo as a replacement for the commonly used compound zinc pyrithione . The maximum permitted concentration is 1% in rinse-off products and 0.5% in other products .
Biochemical Analysis
Biochemical Properties
Piroctone olamine is known for its antifungal properties . It is structurally similar to ciclopirox and pyrithione, containing a substituted pyridine (pyridinone) group which inhibits ergosterol synthesis . Ergosterol is a major component of the fungal cell membrane, and its inhibition disrupts the integrity and function of the cell membrane, leading to the death of the fungus .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It has been found to inhibit the growth of U251 and U373 human glioma cells . It also exhibits antifungal, antibacterial, and anti-inflammatory properties . Its spectrum of action includes various Gram-positive and Gram-negative bacteria, yeasts, molds, and fungi .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of complexes with iron(III), thus inhibiting energy metabolism in the mitochondria . This mode of action does not interfere with cell wall enzymes . It is known to penetrate the fungal cell wall and form complexes with irons (Fe2+ and Fe3+), inhibiting energy metabolism in mitochondria of pathogenic fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability in ethanol and propylene glycol, while a notable decrease in this compound was observed in phosphate-buffered saline (PBS) and deionized (DI) water at 32 ± 1°C over 4 days .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been observed to have systemic effects at mid- and high-dose levels . These effects include reduced body weight and decreased liver weights . Hematological findings representative of anemia occurred at the high-dose level .
Metabolic Pathways
This compound is thought to interfere with the active transport of essential macromolecules into the cell . By moving freely in and out of the cell membrane and taking ions with it, this compound works to deplete the organism of essential nutrients needed to survive .
Transport and Distribution
Its ability to freely move in and out of the cell membrane suggests that it may be distributed throughout the cell .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where it can interact with and disrupt the function of the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piroctone olamine involves several steps:
Friedel-Crafts Acylation: 3,5-trimethyl hexanoyl chloride and methyl isovalerate are used as raw materials, with aluminum trichloride as a catalyst, to obtain 3,7,9-tetramethyl-2-decene-5-keto acid methyl ester.
Cyclization Reaction: This intermediate undergoes cyclization to form 4-methyl-6-(2,4-trimethyl pentyl)-2-pyrone.
Hydroxylamine Amination: Hydroxylamine hydrochloride is used to synthesize 1-hydroxy-4-methyl-6-(2,4-trimethyl pentyl)-2-pyridone.
Salt Formation: Finally, ethanolamine is reacted with the pyridone to form this compound.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for higher yields and efficiency. For example, the use of inexpensive inorganic bases like sodium carbonate or sodium bicarbonate can replace more expensive organic bases, reducing costs and reaction times .
Chemical Reactions Analysis
Types of Reactions
Piroctone olamine undergoes several types of chemical reactions:
Oxidation: It can be oxidized under certain conditions, although specific details are less commonly documented.
Reduction: Reduction reactions are not typical for this compound.
Substitution: It can undergo substitution reactions, particularly involving the hydroxamic acid group.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used in the amination step to form the pyridone derivative.
Ethanolamine: Reacts with the pyridone to form the final product.
Major Products
The major product formed from these reactions is this compound itself, with high purity and yield when optimized conditions are used .
Scientific Research Applications
Piroctone olamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of hydroxamic acids and their derivatives.
Medicine: Used in topical formulations for the treatment of seborrheic dermatitis and other fungal infections.
Industry: Incorporated into personal care products like shampoos and creams for its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Zinc Pyrithione: Previously used in anti-dandruff shampoos but banned in the EU due to environmental concerns.
Ciclopirox: Another antifungal agent with a similar mechanism of action.
Ketoconazole: A widely used antifungal agent in shampoos and creams.
Uniqueness
Piroctone olamine is unique in its dual action of antifungal and anti-inflammatory properties, making it effective in treating dandruff and seborrheic dermatitis . It also has a better safety profile compared to zinc pyrithione and is less likely to cause environmental harm .
Properties
IUPAC Name |
2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZTGGZJQFALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68890-66-4 | |
Record name | Piroctone olamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68890-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piroctone olamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of 141-43-5 and 50650-76-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIROCTONE OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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